Cycloxaprid
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Overview
Description
Cycloxaprid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a nitro group, and an epoxyimidazoazepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloxaprid involves multiple steps. One common method starts with the chlorination of pyridine to introduce the chloropyridinyl group. This is followed by the nitration of the compound to add the nitro group. The final step involves the formation of the epoxyimidazoazepine ring system through a series of cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is carefully managed to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Cycloxaprid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can also be reduced to an amine group under specific conditions.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or nitrate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cycloxaprid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Cycloxaprid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one
- 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-imine
- N-((6-chloropyridin-3-yl)methyl)-N-methylamine
Uniqueness
Cycloxaprid is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H15ClN4O3 |
---|---|
Molecular Weight |
322.75 g/mol |
IUPAC Name |
5-[(6-chloropyridin-3-yl)methyl]-7-nitro-11-oxa-2,5-diazatricyclo[6.2.1.02,6]undec-6-ene |
InChI |
InChI=1S/C14H15ClN4O3/c15-11-3-1-9(7-16-11)8-17-5-6-18-12-4-2-10(22-12)13(14(17)18)19(20)21/h1,3,7,10,12H,2,4-6,8H2 |
InChI Key |
NDHXMRFNYMNBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2N3CCN(C3=C(C1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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